Cas no 2202154-58-1 (N-[2-Fluoro-5-[[2-[(4-hydroxyphenyl)thio]acetyl]amino]phenyl]-2-propenamide)

N-[2-Fluoro-5-[[2-[(4-hydroxyphenyl)thio]acetyl]amino]phenyl]-2-propenamide is a synthetic organic compound featuring a fluorinated phenyl core linked to an acrylamide moiety via a thioacetylaminophenyl bridge. Its structure incorporates a hydroxyphenylthio group, enhancing reactivity in nucleophilic and electrophilic substitution reactions. The presence of fluorine improves metabolic stability and binding affinity in pharmaceutical applications, while the acrylamide functionality allows for potential polymerization or conjugation. This compound is of interest in medicinal chemistry for its potential as a kinase inhibitor or targeted therapeutic agent due to its modular design. Its well-defined synthetic route ensures high purity, making it suitable for research in drug discovery and biochemical studies.
N-[2-Fluoro-5-[[2-[(4-hydroxyphenyl)thio]acetyl]amino]phenyl]-2-propenamide structure
2202154-58-1 structure
Product Name:N-[2-Fluoro-5-[[2-[(4-hydroxyphenyl)thio]acetyl]amino]phenyl]-2-propenamide
CAS No:2202154-58-1
MF:C17H15FN2O3S
MW:346.376006364822
CID:5411312
PubChem ID:137985562
Update Time:2025-06-12

N-[2-Fluoro-5-[[2-[(4-hydroxyphenyl)thio]acetyl]amino]phenyl]-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • Z1410274714
    • N-[2-Fluoro-5-[[2-(4-hydroxyphenyl)sulfanylacetyl]amino]phenyl]prop-2-enamide
    • N-(2-fluoro-5-{2-[(4-hydroxyphenyl)sulfanyl]acetamido}phenyl)prop-2-enamide
    • 2202154-58-1
    • EN300-26580628
    • N-[2-Fluoro-5-[[2-[(4-hydroxyphenyl)thio]acetyl]amino]phenyl]-2-propenamide
    • Inchi: 1S/C17H15FN2O3S/c1-2-16(22)20-15-9-11(3-8-14(15)18)19-17(23)10-24-13-6-4-12(21)5-7-13/h2-9,21H,1,10H2,(H,19,23)(H,20,22)
    • InChI Key: QOXXETVIMCJIEH-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(NC(CSC2=CC=C(O)C=C2)=O)=CC=C1F)(=O)C=C

Computed Properties

  • Exact Mass: 346.07874168g/mol
  • Monoisotopic Mass: 346.07874168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 455
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 625.2±55.0 °C(Predicted)
  • pka: 9.54±0.26(Predicted)

N-[2-Fluoro-5-[[2-[(4-hydroxyphenyl)thio]acetyl]amino]phenyl]-2-propenamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26580628-0.05g
N-(2-fluoro-5-{2-[(4-hydroxyphenyl)sulfanyl]acetamido}phenyl)prop-2-enamide
2202154-58-1 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-[2-Fluoro-5-[[2-[(4-hydroxyphenyl)thio]acetyl]amino]phenyl]-2-propenamide

Professional Introduction to N-[2-Fluoro-5-[[2-[(4-hydroxyphenyl)thio]acetyl]amino]phenyl]-2-propenamide (CAS No: 2202154-58-1)

N-[2-Fluoro-5-[[2-[(4-hydroxyphenyl)thio]acetyl]amino]phenyl]-2-propenamide] is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2202154-58-1, represents a promising candidate for further research and development due to its unique structural and functional properties. The presence of multiple functional groups, including a fluoro-substituted aromatic ring, an amide linkage, and a thioether moiety, makes this molecule a versatile tool for exploring novel therapeutic avenues.

The< strong>fluoro substituent at the 2-position of the phenyl ring is a key feature that contributes to the compound's reactivity and potential biological activity. Fluorinated aromatic compounds are widely recognized for their enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles. These properties make them particularly valuable in the design of drugs targeting enzymes and receptors involved in critical biological pathways. In recent years, there has been a surge in research focused on harnessing the benefits of fluorine chemistry to develop more effective and selective therapeutic agents.

The< strong>5-amino group and the< strong>4-hydroxyphenyl thioether side chain further enhance the compound's complexity and potential biological relevance. The amino group can participate in hydrogen bonding interactions, which are crucial for stabilizing enzyme-substrate complexes and improving drug-receptor binding. Additionally, the hydroxyl group in the< strong>4-hydroxyphenyl moiety can engage in various chemical reactions, including etherification and phosphorylation, which are common modifications in drug development.

The amide linkage in the molecule's structure is another important feature that influences its chemical behavior and biological activity. Amides are versatile functional groups that can participate in hydrogen bonding, both as donors and acceptors, which is essential for maintaining the three-dimensional structure of proteins and peptides. This property makes N-[2-Fluoro-5-[[2-[(4-hydroxyphenyl)thio]acetyl]amino]phenyl]-2-propenamide] a promising candidate for modulating protein-protein interactions and enzyme activities.

In recent studies, researchers have been exploring the potential of this compound as a scaffold for developing novel therapeutic agents. For instance, its structural features have been investigated for their ability to interact with enzymes involved in inflammation and cancer metabolism. The< strong>fluoro-substituted aromatic ring has been shown to enhance binding affinity to target enzymes, while the< strong>4-hydroxyphenyl-thioether side chain provides additional opportunities for chemical modifications that can fine-tune biological activity.

The< strong>2-propenamide moiety at the terminal position of the molecule adds another layer of complexity that can be exploited for drug design. Propenamides are known for their ability to adopt specific conformations that can optimize interactions with biological targets. This property makes them valuable in designing molecules with enhanced binding affinity and selectivity.

The synthesis of N-[2-Fluoro-5-[[2-[(4-hydroxyphenyl)thio]acetyl]amino]phenyl]-2-propenamide] involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoro substituent typically requires specialized fluorination techniques, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The subsequent functionalization of the aromatic ring with an amide linkage and a thioether side chain further complicates the synthetic process but also enhances the compound's potential biological activity.

Ongoing research in this area aims to optimize synthetic routes and explore new derivatives of N-[2-Fluoro-5-[[2-[(4-hydroxyphenyl)thio]acetyl]amino]phenyl]-2-propenamide] with improved pharmacological properties. Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets, providing valuable insights into its potential therapeutic applications.

The compound's unique structural features also make it an attractive candidate for studying structure-function relationships in drug design. By systematically modifying different parts of the molecule, researchers can gain insights into how specific structural elements contribute to biological activity. This information can be used to develop more rational approaches for designing drugs with enhanced efficacy and reduced side effects.

In conclusion, N-[2-Fluoro-5-[[2-[(4-hydroxyphenyl)thio]acetyl]amino]phenyl]-2-propenamide, identified by its CAS number 2202154-58-1, is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile tool for exploring novel therapeutic avenues. Further research is warranted to fully elucidate its biological activity and develop new derivatives with improved pharmacological properties.

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